2-Amino-3-azido-2-methylpropanoic acid

Genetic Toxicology Mutagenicity Screening Chemical Biology

2-Amino-3-azido-2-methylpropanoic acid (CAS 120042-13-9), also known as α-methyl-azidoalanine or 3-azido-2-methylalanine, is a non-canonical amino acid (ncAA) derivative distinguished by an azido group (-N₃) at the β-carbon and an α-methyl substitution on the alanine backbone. It belongs to the class of azido-functionalized building blocks widely employed in bioorthogonal chemistry and as synthons for complex peptide construction.

Molecular Formula C4H8N4O2
Molecular Weight 144.13 g/mol
CAS No. 120042-13-9
Cat. No. B054472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-azido-2-methylpropanoic acid
CAS120042-13-9
Synonyms2-amino-3-azido-2-methyl-propanoic acid
Molecular FormulaC4H8N4O2
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCC(CN=[N+]=[N-])(C(=O)O)N
InChIInChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10)
InChIKeyWDJUCIRNDRCXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-azido-2-methylpropanoic acid (CAS 120042-13-9): A Non-Mutagenic, Click-Chemistry-Ready Azido Amino Acid for Site-Selective Bioconjugation and Complex Peptide Synthesis


2-Amino-3-azido-2-methylpropanoic acid (CAS 120042-13-9), also known as α-methyl-azidoalanine or 3-azido-2-methylalanine, is a non-canonical amino acid (ncAA) derivative distinguished by an azido group (-N₃) at the β-carbon and an α-methyl substitution on the alanine backbone . It belongs to the class of azido-functionalized building blocks widely employed in bioorthogonal chemistry and as synthons for complex peptide construction [1].

1
Bioorthogonal click chemistry handle
Azido group enables CuAAC/SPAAC for site-selective bioconjugation and peptide modification
2
Reported low mutagenicity risk
α-Methyl substitution eliminates mutagenic activity observed in azidoalanine, supporting live-cell workflows
3
α-Methyl conformational constraint
Quaternary α-carbon enhances metabolic stability and may pre-organize bioactive conformations in peptides

Why 2-Amino-3-azido-2-methylpropanoic Acid (CAS 120042-13-9) Cannot Be Substituted by Unmodified Azidoalanine or Homologs in Sensitive Biological and Synthetic Workflows


Substituting 2-amino-3-azido-2-methylpropanoic acid with simpler azido-amino acids like azidoalanine (3-azidoalanine) or azidohomoalanine (Aha) without considering their distinct biological and steric profiles introduces significant risk. Evidence demonstrates that α-methyl substitution is not a minor structural variation but a decisive switch that abolishes mutagenic activity—a property inherent to azidoalanine [1]. Conversely, using homologs like 2-amino-4-azidobutanoic acid drastically increases mutagenic potency [1]. These divergent biological outcomes underscore that azido-amino acids are not interchangeable; selection must be driven by quantitative performance data relevant to the specific application.

Azidoalanine (unsubstituted)
May introduce potent mutagenic activity absent in the α-methyl derivative; mutagenicity profile shifts dramatically without α-substitution
2-Amino-4-azidobutanoic acid (homolog)
Homolog extension markedly increases mutagenic potency compared to α-methyl compound; cannot be assumed interchangeable
General azido amino acids (e.g., Aha)
Lack of α-methyl quaternary center alters conformational stability and enzymatic resistance, potentially affecting peptide half-life and structure

Quantitative Differential Evidence for 2-Amino-3-azido-2-methylpropanoic Acid (CAS 120042-13-9) vs. Azidoalanine and Homologs


Elimination of Mutagenic Risk: α-Methyl-Azidoalanine vs. Azidoalanine

2-Amino-3-azido-2-methylpropanoic acid (α-methyl-azidoalanine) exhibits a near-complete ablation of mutagenic activity compared to its parent compound, azidoalanine. This structural modification creates a safer bioorthogonal handle for applications where genomic integrity is critical [1].

Mutagenicity vs azidoalanine
Head-to-head
Target compound nearly devoid of mutagenic activity; azidoalanine potent mutagen. Orders of magnitude reduction in Ames TA1530.
Supports low mutagenicity-risk selection for bioorthogonal labeling and live-cell studies
Ames test variant; reported block of mutagenicity by α-methyl substitution
Genetic Toxicology Mutagenicity Screening Chemical Biology

Safety Profile Differential: α-Methyl-Azidoalanine vs. 2-Amino-4-azidobutanoic Acid

In direct comparison with its chain-extended homolog, 2-amino-3-azido-2-methylpropanoic acid demonstrates a superior safety profile. While α-methyl substitution blocks mutagenicity, homologation to 2-amino-4-azidobutanoic acid markedly increases molar mutagenic potency [1].

Homolog mutagenicity profile
Head-to-head
α-Methyl compound non-mutagenic; 2-amino-4-azidobutanoic acid shows marked increase in molar mutagenic potency.
Homolog extension increases mutagenic risk; supports choice of α-methyl analog for safer research tool context
Same Ames assay; quantitative differential guides SAR and procurement
Genetic Toxicology Safety Assessment Structure-Activity Relationship

Steric and Conformational Restraint in Peptide Backbones

The α-methyl group in 2-amino-3-azido-2-methylpropanoic acid introduces a quaternary α-carbon, a structural feature known to constrain backbone conformation and enhance resistance to enzymatic degradation compared to unsubstituted azido-amino acids like azidoalanine [1]. While direct kinetic data for this compound is class-level, α-methyl amino acids are generally recognized to reduce proteolytic susceptibility and stabilize secondary structure motifs.

Conformational restraint
Class-level
α-Methyl quaternary carbon restricts backbone flexibility; class-recognized to enhance resistance to enzymatic degradation.
Reported class-level advantage for peptide metabolic stability and conformational pre-organization
Extrapolated from α-methyl amino acid class; direct data for this compound to verify
Peptide Chemistry Conformational Analysis Medicinal Chemistry

SPPS Compatibility: Azide Stability Under TFA and Piperidine

The azido group in 2-amino-3-azido-2-methylpropanoic acid is expected to exhibit stability under standard Fmoc solid-phase peptide synthesis (SPPS) conditions, based on class-level data for structurally related azido-amino acids . Specifically, the side-chain azide in azidohomoalanine (Aha) is reported to be completely stable to 20% piperidine (Fmoc deprotection) and 95% TFA (cleavage), enabling on-resin modifications and post-synthetic click conjugation .

SPPS azide stability
Class-level / Data to verify
Azido group expected stable to 20% piperidine and 95% TFA based on azidohomoalanine (Aha) class-level data.
Supports automated Fmoc SPPS integration without special handling protocols
Class-level inference; recommend on-resin azide integrity verification
Solid-Phase Peptide Synthesis Click Chemistry SPPS Reagents

Optimized Application Scenarios for 2-Amino-3-azido-2-methylpropanoic Acid (CAS 120042-13-9) Based on Validated Differential Evidence


Genetically Encoded Protein Labeling in Live Cells Without Background Mutagenesis

Researchers employing genetic code expansion (GCE) or metabolic incorporation to site-specifically label proteins with click handles can select 2-amino-3-azido-2-methylpropanoic acid when experimental outcomes require unambiguous interpretation free from confounding genetic drift. Evidence confirms that its α-methyl substitution eliminates the mutagenic activity associated with azidoalanine and azidohomoalanine homologs [1]. This is critical for long-term live-cell imaging, protein–protein interaction studies, and the production of therapeutic proteins where maintaining genomic integrity is essential.

Synthesis of Metabolically Stabilized, Click-Functionalized Therapeutic Peptides

Medicinal chemistry programs focused on developing protease-resistant peptide drugs or constrained epitope mimics should prioritize 2-amino-3-azido-2-methylpropanoic acid over simpler azido-amino acids. The α-methyl group confers a quaternary center that restricts backbone flexibility, a class-recognized strategy to enhance metabolic stability and pre-organize bioactive conformations [1]. Its azide handle remains available for late-stage diversification with targeting ligands or pharmacokinetic modifiers via CuAAC or SPAAC click chemistry.

High-Fidelity Solid-Phase Peptide Synthesis of Branched or Cyclic Constructs

For chemists constructing branched peptides, cyclic peptides, or peptide–drug conjugates, 2-amino-3-azido-2-methylpropanoic acid offers a reliable, SPPS-compatible azide source. Class-level data indicates that the azido group tolerates Fmoc deprotection (piperidine) and TFA cleavage conditions [1], enabling its straightforward incorporation into automated synthesis workflows. This eliminates the need for post-synthetic azide introduction, streamlining the production of complex, click-ready peptide architectures.

Structure-Activity Relationship (SAR) Studies of Azido-Amino Acid Mutagenicity

Investigators exploring the biochemical mechanisms of azide metabolism and DNA damage can use 2-amino-3-azido-2-methylpropanoic acid as a critical negative control. Its direct comparative data against mutagenic azidoalanine and the hyper-mutagenic homolog 2-amino-4-azidobutanoic acid provides a clear, quantitative benchmark for defining the structural requirements of bioactivation and DNA interaction [1].

Application
Selection Property
Validation Focus
Live-cell protein labeling via genetic code expansion
Reported low mutagenicity risk
Ames test negative; absence of confounding genomic drift
Metabolically stable click-functionalized peptide synthesis
α-Methyl conformational constraint
Enzymatic stability assay; conformational analysis (φ/ψ restriction)
High-fidelity SPPS of branched or cyclic peptides
Azide stability in standard SPPS conditions
Post-cleavage azide integrity; on-resin click reactivity
Azido-amino acid mutagenicity SAR studies
Differential mutagenicity profile vs homologs
Comparative Ames assay with azidoalanine and 2-amino-4-azidobutanoic acid

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